

physical and chemical properties of 4,6-Dichloropyridine-2,3-diamine

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Compound of Interest

Compound Name: 4,6-Dichloropyridine-2,3-diamine

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An In-depth Technical Guide to **4,6-Dichloropyridine-2,3-diamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,6-Dichloropyridine-2,3-diamine**, a key intermediate in pharmaceutical and agrochemical research and development. This document includes tabulated physical and spectroscopic data, detailed experimental protocols for synthesis and characterization, and visualizations of its utility in synthetic chemistry.

Core Physical and Chemical Properties

4,6-Dichloropyridine-2,3-diamine is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with two chlorine atoms and two amino groups, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitrogen atom and chlorine substituents activates the pyridine ring for nucleophilic substitution reactions.

Table 1: Physical and Chemical Properties of **4,6-Dichloropyridine-2,3-diamine**

Property	Value	Source(s)
IUPAC Name	4,6-dichloropyridine-2,3-diamine	N/A
CAS Number	24484-99-9	[1]
Molecular Formula	C ₅ H ₅ Cl ₂ N ₃	[1]
Molecular Weight	178.02 g/mol	[1]
Physical Form	Solid	N/A
Melting Point	Data not available. For comparison, the related compound 4-Amino-2,6-dichloropyridine has a melting point of 169-173 °C.	[2]
Boiling Point	Data not available.	N/A
Storage Conditions	Store at 2-8°C in a dark place under an inert atmosphere.	[1]

Spectroscopic Data for Structural Elucidation

While specific spectra for **4,6-Dichloropyridine-2,3-diamine** are not widely published, the following tables provide expected spectroscopic characteristics based on data from structurally similar compounds, such as other dichlorinated aminopyridines and pyrimidines. These tables serve as a reference for researchers performing structural analysis.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Nucleus	Predicted Chemical Shift (δ , ppm)	Notes
^1H	~6.0 - 7.0	Aromatic proton (singlet).
~4.5 - 5.5	Amine protons (broad singlets, 2x NH_2).	
^{13}C	~150 - 160	C-Cl carbons.
~135 - 145	C- NH_2 carbons.	
~100 - 110	Aromatic CH carbon.	

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong, Doublet	N-H stretching (asymmetric and symmetric) of primary amines.
~1640	Strong	N-H bending (scissoring).
~1580	Strong	C=N stretching (pyridine ring).
~1460	Strong	C=C stretching (pyridine ring).
~1250	Medium	C-N stretching.
~800	Strong	C-Cl stretching.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
177	High	$[M]^+$ (with ^{35}Cl , ^{37}Cl)
179	Moderate	$[M+2]^+$ (with ^{35}Cl , ^{37}Cl)
181	Low	$[M+4]^+$ (with ^{37}Cl , ^{35}Cl)
142	Moderate	$[M-\text{Cl}]^+$

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis and spectroscopic analysis of **4,6-Dichloropyridine-2,3-diamine**. These may require optimization based on specific laboratory conditions and reagent purity.

Synthesis via Palladium-Catalyzed Amination (General Protocol)

The synthesis of aminopyridines often involves the palladium-catalyzed amination of dichloropyridine precursors. This protocol is adapted from procedures for similar compounds.^[3]

- **Reaction Setup:** In a dry, argon-flushed Schlenk flask, combine the dichloropyridine precursor, an amine source (e.g., ammonia or a protected amine), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), and a suitable phosphine ligand (e.g., BINAP or Xantphos).
- **Solvent and Base:** Add a dry, degassed solvent such as toluene or dioxane, followed by a base (e.g., sodium tert-butoxide).
- **Reaction Conditions:** Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to yield the desired diamine.

NMR Spectroscopy

This protocol is based on standard procedures for acquiring NMR spectra of organic compounds.[\[4\]](#)

- Sample Preparation: Weigh approximately 10-20 mg of **4,6-Dichloropyridine-2,3-diamine** and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
 - Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
 - Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Tune the probe for the ¹³C frequency.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.
 - Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the use of Attenuated Total Reflectance (ATR) FTIR, a common technique for solid samples.[\[5\]](#)

- Sample Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Data Acquisition:
 - Place a small amount of powdered **4,6-Dichloropyridine-2,3-diamine** onto the center of the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry (MS)

This protocol describes a general procedure for obtaining mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS).^[4]

- Sample Preparation: Prepare a stock solution of **4,6-Dichloropyridine-2,3-diamine** in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain working solutions in the $\mu\text{g/mL}$ range.
- GC-MS Analysis:
 - Gas Chromatography (GC) Conditions:
 - Injector: Splitless mode, with the temperature set to ~ 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 300).

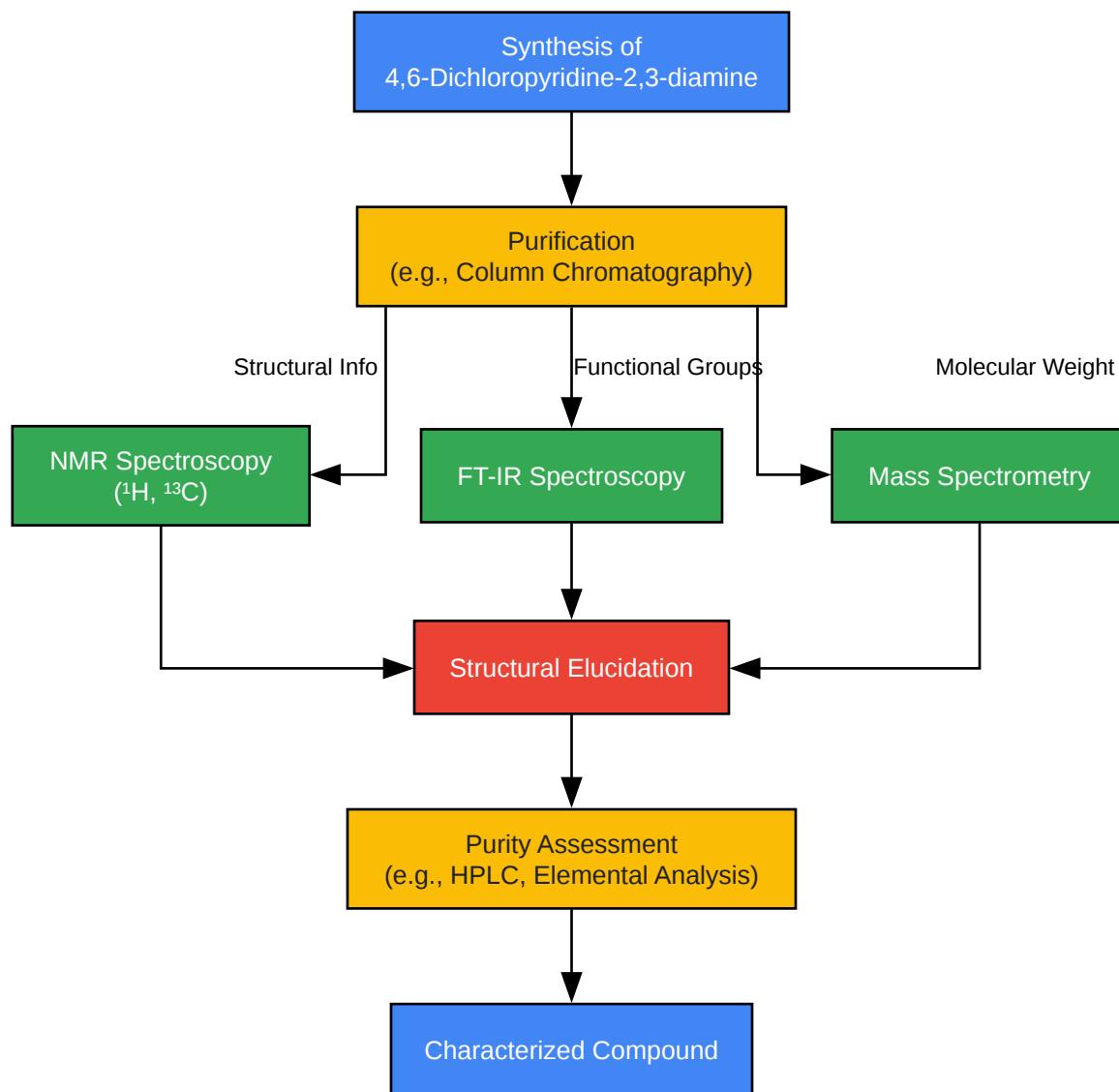
Reactivity and Applications

4,6-Dichloropyridine-2,3-diamine is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]

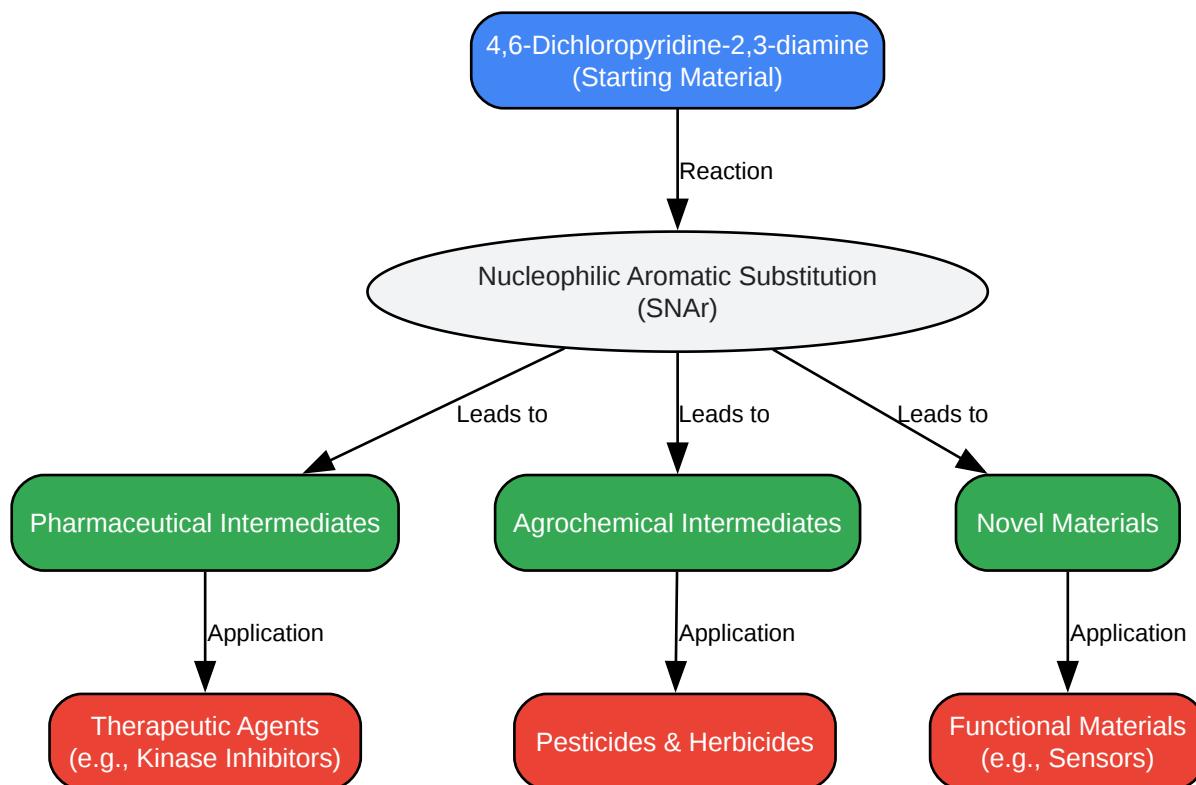
- Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4 and 6 positions are susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups.[3]
- Pharmaceutical Synthesis: Pyridine derivatives are known to interact with various biological systems. This compound serves as a precursor for molecules with potential therapeutic applications, such as potassium channel blockers for neurological disorders.[3]
- Agrochemical Synthesis: It is employed in the manufacturing of pesticides and herbicides.[3]
- Materials Science: The pyridine scaffold can be modified to create materials with specific optical or electronic properties for use in sensors and other devices.[3]

Visualizations

The following diagrams illustrate the logical flow of characterization and the synthetic utility of **4,6-Dichloropyridine-2,3-diamine**.

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Caption: Experimental workflow for the synthesis and characterization of **4,6-Dichloropyridine-2,3-diamine**.



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Caption: Logical relationships showing the synthetic utility of **4,6-Dichloropyridine-2,3-diamine**.

Safety Information

While a specific safety data sheet for **4,6-Dichloropyridine-2,3-diamine** is not readily available, data for the structurally similar compound 2-Amino-4,6-dichloropyridine can be used as a reference. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

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